molecular formula C3H4BrN5 B13139682 6-Bromo-1,3,5-triazine-2,4-diamine CAS No. 4649-67-6

6-Bromo-1,3,5-triazine-2,4-diamine

Cat. No.: B13139682
CAS No.: 4649-67-6
M. Wt: 190.00 g/mol
InChI Key: LYCZPGLZWFKPQJ-UHFFFAOYSA-N
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Description

6-Bromo-1,3,5-triazine-2,4-diamine is an organic compound belonging to the class of triazines. It is characterized by the presence of a bromine atom at the 6th position and two amino groups at the 2nd and 4th positions on the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,3,5-triazine-2,4-diamine typically involves the bromination of 1,3,5-triazine-2,4-diamine. One common method is the reaction of 1,3,5-triazine-2,4-diamine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield a 6-amino-1,3,5-triazine-2,4-diamine derivative .

Mechanism of Action

The mechanism of action of 6-Bromo-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,3,5-triazine-2,4-diamine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially its biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-bromo-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCZPGLZWFKPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Br)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274679
Record name 6-bromo-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4649-67-6
Record name 6-bromo-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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